Rhodium(III) sulfate

Description

Properties

IUPAC Name |

rhodium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFDDXXMOPZFFM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12Rh2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890662 | |

| Record name | Rhodium(III) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-yellow solid; [HSDB] Red or red-brown crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Rhodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10489-46-0 | |

| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium(III) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirhodium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Rhodium(III) Sulfate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(III) sulfate, with the chemical formula Rh₂(SO₄)₃, is a significant compound of rhodium, a rare and precious metal belonging to the platinum group.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, with a focus on its anhydrous and hydrated forms. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the catalytic and chemical potential of this compound. The guide summarizes key quantitative data, outlines preparative methodologies, and discusses its applications, particularly in the realm of catalysis.

Physical Properties of this compound

This compound is typically encountered as a red or reddish-yellow crystalline solid in its anhydrous form.[2][3] It also exists in various hydrated forms, with the tetrahydrate (Rh₂(SO₄)₃·4H₂O) and a more yellow-colored tetradecahydrate being reported.[1][2] The physical properties can vary slightly depending on the degree of hydration.

A summary of the key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Notes |

| Chemical Formula | Rh₂(SO₄)₃ (anhydrous) | |

| Molecular Weight | 494.00 g/mol (anhydrous) | The molecular weight of the tetrahydrate is approximately 566.06 g/mol .[4] |

| Appearance | Reddish-yellow to beige-brown crystalline solid or powder.[2] | Hydrated forms can appear as a brownish-red liquid when in solution.[5] |

| Density | 1.217 g/cm³ (anhydrous) | Some sources report a density of 3.0 g/cm³ for the solid.[6] |

| Melting Point | Decomposes at >500°C.[7][8] | Does not exhibit a distinct melting point. |

| Boiling Point | Not applicable; decomposes. | |

| Solubility | Very soluble in water. Miscible with ethanol and a 3:1 ethanol/water mixture.[7][9][10][11] | The tetrahydrate is described as moderately soluble in water and acid.[1] |

Chemical Properties and Reactivity

This compound is a stable rhodium compound under recommended storage conditions. Its chemistry is characterized by the +3 oxidation state of the rhodium ion.

Thermal Decomposition: Upon heating, this compound decomposes at temperatures above 500°C.[8][9] The decomposition can release toxic gases and acid mists, including oxides of sulfur and rhodium compounds.[9][10]

Reactivity:

-

As a Lewis acid, this compound can form active catalytic species when coordinated with appropriate ligands.[5]

-

It is incompatible with bases, halides, and certain organic compounds such as cyclopentadiene and cyclopentanone oxime.[9][10]

-

Contact with metals should be avoided, and it can react with water to generate heat.[10]

Aqueous Chemistry: In aqueous solutions, this compound can undergo aquation, leading to an equilibrium between monomeric and oligomeric aqua sulfate complexes.[12] The speciation in solution can be complex and may influence its reactivity and catalytic activity.

Experimental Protocols: Synthesis of this compound

Several methods for the preparation of this compound have been reported. The choice of method can influence the form of the final product (anhydrous vs. hydrated).

Method 1: Oxidation of Rhodium Metal with Sulfuric Acid

This method is used to produce the anhydrous form of this compound.

-

Reactants: Rhodium metal and concentrated sulfuric acid.

-

Procedure: A mixture of rhodium metal and concentrated sulfuric acid is heated to 400°C. This reaction yields red, plate-shaped single crystals of anhydrous Rh₂(SO₄)₃.[2] If the reaction is carried out at a higher temperature of 475°C, the dihydrate (Rh₂(SO₄)₃·2H₂O) is formed.[2]

Method 2: Reaction of Rhodium(III) Hydroxide with Sulfuric Acid

This was one of the earliest reported methods for synthesizing this compound and typically yields hydrated forms.

-

Reactants: Rhodium(III) hydroxide and sulfuric acid.

-

Procedure: Rhodium(III) hydroxide is dissolved in sulfuric acid. Depending on the reaction conditions, different hydrates can be obtained.[2] For instance, a yellow tetradecahydrate and a red tetrahydrate have been reported.[2] A more recent patented method describes the dissolution of rhodium hydroxides in sulfuric acid at a molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 at a temperature of 5-20°C. The resulting mixture is held at room temperature for at least 20 hours to allow the rhodium salt to form and be separated.[13]

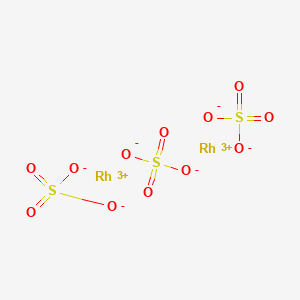

The following diagram illustrates the general workflow for the synthesis of this compound from rhodium chloride, as described in a patented method.[13]

Caption: Synthesis workflow of this compound powder.

Applications in Research and Development

This compound is a versatile compound with significant applications in catalysis and materials science.

Catalysis: Rhodium compounds are renowned for their catalytic prowess, and this compound serves as a potent precursor for various catalytic applications.[5]

-

C-H Functionalization: Rhodium catalysts are effective in activating inert C-H bonds, enabling the direct introduction of functional groups in organic synthesis.[5]

-

Oxidation Reactions: It can be used to develop catalysts for the selective oxidation of alcohols and alkenes.[5] It has been used as an oxidation catalyst in organic reactions.[14]

-

Hydrogenation and Transfer Hydrogenation: Rhodium complexes derived from the sulfate are effective catalysts for hydrogenation reactions.[5]

-

Hydroformylation: Rhodium-based catalysts are used in the hydroformylation of olefins.[15]

-

Cycloaddition Reactions: Rhodium(II) catalysts, which can be derived from Rhodium(III) precursors, are widely used in cycloaddition reactions.[15]

-

Fuel Cells: In combination with platinum, this compound is used to form a Pt/Rh alloy electrocatalyst for the oxidation of ethanol in fuel cells.

The following diagram illustrates a generalized catalytic cycle involving a Rh(III) species for C-H activation.

Caption: Simplified Rh(III) catalytic cycle for C-H functionalization.

Materials Science:

-

Electroplating: this compound is used in electroplating to produce highly corrosion-resistant coatings. It is also used for decorative rhodium plating in jewelry and watches.[10]

Drug Development: While direct applications of this compound in drug development are not extensively documented in the provided search results, Rhodium(III) complexes, in general, have garnered significant attention as potential anticancer agents.[16] Their mode of action is often attributed to their ability to bind to DNA and inhibit proteins.[16] The catalytic properties of rhodium compounds also open avenues for their use in the synthesis of complex pharmaceutical molecules.

Safety and Handling

This compound is considered a hazardous substance. It is classified as an irritant to the eyes and skin and may cause respiratory irritation. It is also toxic. When heated to decomposition, it can emit toxic fumes.[9][10] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[8][9]

Conclusion

This compound is a compound with a rich chemistry and a growing number of applications, particularly in the field of catalysis. Its ability to serve as a precursor for highly active and selective catalysts makes it a valuable tool for organic synthesis and the development of new chemical processes. For researchers and professionals in drug development, the broader class of Rhodium(III) complexes holds promise for therapeutic applications. A thorough understanding of its physical and chemical properties is essential for its safe and effective use in both research and industrial settings.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. About: this compound [dbpedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Rhodium Iii Sulfate at 25000.00 INR in Mumbai, Maharashtra | Evans Chem India Pvt. Ltd. [tradeindia.com]

- 7. chembk.com [chembk.com]

- 8. 10489-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 10489-46-0 [chemicalbook.com]

- 10. This compound – دیجی متریالز [digimaterials.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. RU2404129C2 - Method of obtaining yellow rhodium sulphate powder - Google Patents [patents.google.com]

- 14. This compound, anhydrous, powder, 99.9 trace metals basis 10489-46-0 [sigmaaldrich.com]

- 15. alfachemic.com [alfachemic.com]

- 16. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Rhodium(III) sulfate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physical Properties

Rhodium(III) sulfate is an inorganic compound that exists in both anhydrous and various hydrated forms. The anhydrous form, with the molecular formula Rh₂(SO₄)₃ , is a red crystalline solid.[1] The different forms of this compound are distinguished by their degree of hydration, which in turn affects their physical properties and CAS registry numbers.

A clear distinction between the common forms is crucial for experimental consistency:

| Form | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Anhydrous | 10489-46-0 | O₁₂Rh₂S₃ | 494.00 | Red-yellow solid |

| Tetrahydrate | 15274-78-9 | H₈O₁₆Rh₂S₃ | 566.06 | Brown crystalline solid |

| Other Hydrates | N/A | Rh₂(SO₄)₃·nH₂O | Variable | Yellow to red solids |

Data sourced from multiple chemical suppliers and databases.

The anhydrous form decomposes at temperatures above 500°C.[2] It is soluble in water and ethanol.[2][3] The density of a solution is approximately 1.217 g/mL at 25°C.[2][4]

Synthesis and Preparation: Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of rhodium metal or its oxide/hydroxide with sulfuric acid. The specific conditions of the reaction dictate the hydration state of the final product.

Protocol 1: Synthesis of Anhydrous this compound

This method is suitable for obtaining the pure anhydrous compound.

Materials:

-

Rhodium metal powder

-

Concentrated sulfuric acid (98%)

Procedure:

-

In a suitable reaction vessel, combine rhodium metal powder with an excess of concentrated sulfuric acid.

-

Heat the mixture to 400°C under a fume hood with appropriate safety precautions.[1]

-

Maintain this temperature until the reaction is complete, which is indicated by the formation of a red crystalline solid.

-

Cool the reaction mixture and carefully isolate the solid product.

-

Wash the product with a suitable solvent to remove any unreacted sulfuric acid and dry thoroughly.

Protocol 2: Synthesis of Hydrated this compound (Yellow Form)

This protocol, adapted from patent literature, yields a hydrated form of this compound.

Materials:

-

Rhodium(III) chloride solution

-

Ammonia solution

-

Concentrated sulfuric acid

-

Ethyl alcohol

Procedure:

-

Start with a solution of rhodium(III) chloride.

-

Precipitate rhodium hydroxides by adding an ammonia solution until the pH of the solution is between 6 and 8.

-

Separate the resulting rhodium hydroxide precipitate from the mother liquor by filtration.

-

Wash the precipitate thoroughly with water.

-

Dissolve the washed rhodium hydroxides in concentrated sulfuric acid. The molar ratio of Rhodium to H₂SO₄ should be between 1:6 and 1:16. The reaction temperature should be maintained between 5-20°C.

-

Allow the reaction mixture to stand at room temperature for at least 20 hours.

-

Separate the formed rhodium sulfate salt from the mother solution.

-

Wash the salt with ethyl alcohol and then dry to obtain the yellow rhodium sulfate powder.[5]

A key consideration in the synthesis of hydrated rhodium sulfate is the control of the hydrolysis reaction. The neutralization of the rhodium sulfate concentrate with a mild base, such as ammonium hydroxide, should be performed at a temperature below 25°C to favor the formation of a specific sulfate complex with simple bridging between sulfate groups, which is desirable for electroplating applications.[6]

Applications in Catalysis and Organic Synthesis

This compound, particularly in solution, is a versatile precursor for the generation of active rhodium catalysts for a variety of organic transformations.[7] The Rh(III) center can act as a Lewis acid or be transformed into catalytically active species through ligand exchange.[7]

Key catalytic applications include:

-

C-H Functionalization: Rhodium catalysts are well-known for their ability to activate C-H bonds, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds.[7]

-

Oxidation Reactions: It can be used to develop catalysts for the selective oxidation of alcohols and alkenes.[7]

-

Hydrogenation and Transfer Hydrogenation: Rhodium complexes derived from the sulfate salt are effective for various reduction reactions.[7]

-

S-S Bond Cleavage: Rhodium complexes can catalyze the cleavage of S-S bonds in disulfides, facilitating the synthesis of a diverse range of organosulfur compounds.[8]

While specific, detailed protocols for catalytic reactions using this compound as the direct catalyst are not extensively reported in readily available literature, it is typically used as a starting material to generate more complex rhodium catalysts in situ.

Experimental Workflow for Catalyst Preparation from this compound

References

- 1. finishing.com [finishing.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. proplate.com [proplate.com]

- 5. RU2404129C2 - Method of obtaining yellow rhodium sulphate powder - Google Patents [patents.google.com]

- 6. US6241870B1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Preparation of Anhydrous Rhodium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of anhydrous Rhodium(III) sulfate (Rh₂(SO₄)₃), a compound of interest in catalysis and materials science. This document outlines the primary synthetic methodologies, presents available quantitative data, and details the characterization of the final product.

Introduction

Anhydrous this compound is a reddish-yellow crystalline solid with the chemical formula Rh₂(SO₄)₃ and a molecular weight of 494.00 g/mol .[1] It is recognized for its applications as a plating reagent, a noble metal additive, and as a catalyst in various organic reactions, including the oxidation of ethanol in fuel cells.[2] The synthesis of the anhydrous form presents specific challenges, primarily related to the high temperatures required and the hygroscopic nature of the compound.

Synthetic Methodologies

Two primary routes for the synthesis of this compound have been identified: the direct oxidation of rhodium metal and the dehydration of hydrated this compound.

Direct Oxidation of Rhodium Metal

The most direct method for preparing anhydrous this compound involves the reaction of elemental rhodium with concentrated sulfuric acid at elevated temperatures.[3] This process yields red, plate-shaped single crystals of the anhydrous compound.[4]

Experimental Protocol:

-

Elemental rhodium is reacted with concentrated (97%) sulfuric acid.[4]

-

The reaction mixture is heated to 400°C.[3][4] At this temperature, the formation of anhydrous this compound is favored. It is noteworthy that conducting the reaction at a higher temperature of 475°C results in the formation of the dihydrate, Rh₂(SO₄)₃·2H₂O.[3][4]

-

The reaction is likely carried out in a sealed, acid-resistant vessel to prevent the decomposition of sulfuric acid and the loss of volatile products.

-

Upon completion of the reaction, the product, in the form of red crystals, would be isolated from the excess sulfuric acid. This may involve cooling the mixture, followed by filtration and washing with a suitable solvent that does not dissolve the product but removes any residual acid.

-

The final product should be dried and stored under anhydrous conditions to prevent the absorption of moisture.

A generalized workflow for this synthetic approach is illustrated in the diagram below.

References

Solubility of Rhodium(III) sulfate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Rhodium(III) sulfate (Rh₂(SO₄)₃) in water and organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative descriptions, explaining the factors that influence solubility, and providing a detailed experimental protocol for determining solubility in a laboratory setting.

Overview of this compound Solubility

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. Reports on its solubility are often qualitative and show significant variation, a phenomenon largely attributable to the compound's state of hydration. The energy required to overcome the crystal lattice structure during dissolution differs between the anhydrous salt and its hydrated counterparts, leading to different solubilities. Anhydrous forms are generally more soluble in water than their hydrated forms because the hydrates already have water molecules incorporated into their crystal structure.[1][2]

Solubility Data

Precise quantitative solubility values (e.g., in g/100 mL) for this compound are not consistently reported in standard chemical literature. However, various sources provide qualitative descriptors which are summarized below.

Table 1: Qualitative Solubility of this compound Forms

| Compound Form | Solvent | Reported Solubility |

| This compound (anhydrous) | Water | "very soluble"[3] |

| This compound (unspecified) | Water | "Soluble in water"[4], "Miscible with water"[5][6][7] |

| This compound tetrahydrate | Water | "Slightly soluble"[8], "moderately water and acid soluble"[8] |

| This compound (unspecified) | Ethanol | "Miscible with water, ethanol and with a 3:1 ethanol/water mixture"[5][6][7] |

| This compound (unspecified) | 3:1 Ethanol/Water Mixture | "Miscible with water, ethanol and with a 3:1 ethanol/water mixture"[5][6][7] |

| This compound (unspecified) | Nonpolar organic solvents (e.g., benzene, toluene) | Expected to be insoluble, as is common for inorganic salts. |

The conflicting reports, particularly for solubility in water, highlight the critical importance of specifying the hydration state of the compound when discussing its solubility. The term "miscible" is likely used in the context of commercially available rhodium sulfate solutions, which are often sold as aqueous solutions with a specific concentration, such as ~8% in water.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Principle

An excess amount of the solid solute (this compound) is added to a specific solvent. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the resulting saturated solution is then measured, representing the solubility at that temperature.[9]

Materials and Equipment

-

This compound (specify anhydrous or hydrated form)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, ICP-MS for rhodium content, or gravimetric analysis)

Step-by-Step Methodology

-

Preparation : Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.[11]

-

Solvent Addition : Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration : Securely cap the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture at a consistent speed (e.g., 300 RPM) for a sufficient period to reach equilibrium, typically 24 to 72 hours.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation : After equilibration, remove the vial and let the undissolved solid settle. To separate the saturated solution from the solid, centrifuge the vial at high speed.[9]

-

Sample Collection : Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[9] This step must be performed carefully to avoid disturbing the solid pellet.

-

Quantification :

-

Accurately dilute a known volume of the clear filtrate with the appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the rhodium concentration, from which the salt concentration can be calculated.

-

Alternatively, for a non-volatile solute in a volatile solvent, a gravimetric method can be used: a known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured.

-

-

Data Reporting : Express the solubility in standard units, such as mg/mL, g/100 mL, or mol/L, and report the temperature at which the measurement was made.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between factors influencing solubility.

Caption: Generalized workflow for the shake-flask solubility determination method.

Caption: Key factors influencing the solubility of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Sulfuric acid, rhodium(3+) salt (3:2) | O12Rh2S3 | CID 159290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 10489-46-0 [chemicalbook.com]

- 6. This compound – دیجی متریالز [digimaterials.com]

- 7. 10489-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. americanelements.com [americanelements.com]

- 9. benchchem.com [benchchem.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Crystal Structure and Hydrates of Rhodium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and various hydrated forms of Rhodium(III) sulfate (Rh₂(SO₄)₃). The information presented herein is compiled from peer-reviewed scientific literature and chemical databases, offering a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction to this compound

This compound is an inorganic compound that exists in both anhydrous and various hydrated forms.[1] The anhydrous form is a red crystalline solid, while the hydrates can range in color from red to yellow.[1][2] These compounds are of significant interest due to their applications in catalysis, electroplating, and as precursors for the synthesis of other rhodium compounds.[2] Understanding the crystal structure and the nature of hydration is crucial for controlling the properties and reactivity of these materials.

Crystal Structure of Anhydrous this compound and its Dihydrate

Detailed crystallographic studies have been conducted on the anhydrous form and a dihydrate of this compound. The key crystallographic parameters are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| Anhydrous this compound | Rh₂(SO₄)₃ | Trigonal | R-3 | a = 8.068(1), c = 22.048(4) |

| This compound Dihydrate | Rh₂(SO₄)₃·2H₂O | Orthorhombic | Pnma | a = 9.2046(2), b = 12.4447(3), c = 8.3337(2) |

Hydrates of this compound

This compound is known to form several stable hydrates. While detailed crystal structures for all hydrates are not available in the current literature, significant characterization has been performed on some of them. Early reports mentioned a yellow tetradecahydrate and a red tetrahydrate, and subsequent investigations have also identified a hexahydrate.[1]

A well-characterized highly hydrated form is [Rh(H₂O)₆]₂(SO₄)₃·5H₂O. The crystallographic data for this compound is presented below.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters |

| Hexaaquathis compound Pentahydrate | [Rh(H₂O)₆]₂(SO₄)₃·5H₂O | Monoclinic | P2₁ | a = 7.272(9) Å, b = 27.047(1) Å, c = 12.464(9) Å, β = 97.038(10)° |

Experimental Protocols

Synthesis of Anhydrous this compound (Rh₂(SO₄)₃)

Method: Direct reaction of elemental rhodium with concentrated sulfuric acid.[1]

Protocol:

-

Place elemental rhodium powder in a suitable reaction vessel.

-

Add concentrated sulfuric acid (97%) to the rhodium powder.[2]

-

Heat the mixture to a temperature of 400°C.[1]

-

Maintain this temperature to allow for the formation of red plate-shaped single crystals of anhydrous Rh₂(SO₄)₃.[2]

-

After the reaction is complete, cool the vessel and carefully isolate the crystals.

Synthesis of this compound Dihydrate (Rh₂(SO₄)₃·2H₂O)

Method: Direct reaction of elemental rhodium with concentrated sulfuric acid at a higher temperature.[1]

Protocol:

-

Combine elemental rhodium powder and concentrated sulfuric acid (97%) in a reaction vessel.[2]

-

Heat the mixture to a temperature of 475°C.[1]

-

This higher temperature favors the formation of orange crystals of Rh₂(SO₄)₃·2H₂O.[2]

-

Upon completion, the reaction mixture is cooled, and the dihydrate crystals are isolated.

General Synthesis of Hydrated Rhodium(III) Sulfates

Method: Reaction of rhodium(III) hydroxide with sulfuric acid.[1] The specific hydrate formed (e.g., tetradecahydrate or tetrahydrate) is dependent on the reaction conditions, which were not detailed in the reviewed literature.[1][2]

Protocol:

-

Prepare a slurry of rhodium(III) hydroxide (Rh(OH)₃) in water.

-

Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to the slurry with constant stirring.

-

The reaction mixture is typically stirred for a prolonged period to ensure complete reaction.

-

The resulting solution is then subjected to crystallization, for example, by slow evaporation, to obtain the hydrated this compound crystals.

Characterization Methods

The synthesized compounds are typically characterized using a variety of analytical techniques:

-

Single-Crystal X-ray Diffraction: To determine the crystal structure, including unit cell dimensions, space group, and atomic positions.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample and identify the crystalline phases present.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the sulfate anions and water molecules.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the hydrates and determine the number of water molecules.

Visualized Synthesis Pathways

The following diagrams illustrate the synthesis routes for anhydrous and hydrated this compound.

Caption: Synthesis of Anhydrous and Dihydrate this compound.

Caption: General Synthesis of Hydrated Rhodium(III) Sulfates.

References

The Synthesis of Rhodium(III) Sulfate: A Journey from Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, history, and synthesis of rhodium(III) sulfate. It is designed to serve as a technical guide for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this important rhodium compound.

Discovery and Early History of Rhodium

Rhodium, a rare and precious member of the platinum group metals, was discovered in 1803 by the English chemist and physicist William Hyde Wollaston.[1][2][3] The discovery was a result of his meticulous work on platinum ore that he had obtained from South America.[4] Wollaston's process for isolating this new element was a testament to the burgeoning field of analytical chemistry in the early 19th century.

The initial steps of Wollaston's procedure involved dissolving the crude platinum ore in aqua regia, a potent mixture of nitric and hydrochloric acids.[5][6] This was followed by a series of chemical precipitation and separation techniques to remove platinum and other accompanying metals. After precipitating platinum with ammonium chloride and removing palladium, Wollaston was left with a rose-colored solution.[6][7] This characteristic color, stemming from one of its chlorine compounds, inspired him to name the new element "rhodium," derived from the Greek word "rhodon," meaning rose.[1][7][8] The final step in isolating the elemental rhodium involved reduction of a rhodium salt with zinc.[7]

For decades following its discovery, rhodium found limited use. Its primary applications were in thermocouples for measuring high temperatures and as a corrosion-resistant coating in electroplating, a practice that began to gain traction in the early 20th century.[1] A significant surge in demand for rhodium occurred in 1976 with the introduction of the three-way catalytic converter by Volvo, which utilized rhodium's catalytic properties to reduce nitrogen oxides in automotive exhaust fumes.[1][8]

Synthesis of this compound: Historical and Modern Methods

The synthesis of this compound (Rh₂(SO₄)₃) has evolved since the first reported attempts in the early 20th century. Several methods have been developed, starting from various rhodium-containing precursors. This section details the primary synthetic routes, providing experimental protocols and comparative data.

Synthesis from Rhodium(III) Hydroxide

The earliest recorded attempts to synthesize this compound date back to 1929 and involved the reaction of rhodium(III) hydroxide (Rh(OH)₃) with sulfuric acid (H₂SO₄).[1] This method can yield different hydrated forms of this compound, with the tetradecahydrate (yellow) and tetrahydrate (red) being reported.[1]

Experimental Protocol:

-

Preparation of Rhodium(III) Hydroxide: A solution of a rhodium(III) salt, such as rhodium(III) chloride (RhCl₃), is treated with a base, for example, a 40% potassium hydroxide solution, to precipitate rhodium(III) hydroxide.[9] The precipitate is then thoroughly washed with hot deionized water to remove any chloride ions.[9]

-

Reaction with Sulfuric Acid: The freshly prepared and washed rhodium(III) hydroxide is then dissolved in sulfuric acid. The molar ratio of rhodium to sulfuric acid and the reaction temperature are critical parameters that influence the product's nature. For instance, a Russian patent describes a method where the dissolution is carried out at a molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 at a temperature of 5-20°C.[10]

-

Isolation of the Product: The resulting reaction mixture is aged at room temperature for at least 20 hours, during which the this compound precipitates.[10] The solid product is then separated by filtration, washed with ethanol, and dried.[10]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Rhodium(III) hydroxide | [1] |

| Reagent | Sulfuric acid | [1] |

| Molar Ratio (Rh:H₂SO₄) | 1:6 - 1:16 | [10] |

| Reaction Temperature | 5-20°C | [10] |

| Reported Product | Yellow rhodium sulfate powder | [10] |

| Reported Rhodium Output | Up to 39.8 wt% | [10] |

Synthesis from Rhodium Metal

A more direct and efficient method for preparing this compound, particularly the anhydrous and dihydrate forms, involves the direct reaction of rhodium metal with concentrated sulfuric acid at elevated temperatures. This method was reported to be highly efficient in 2016.[1]

Experimental Protocol:

-

Reaction Setup: Finely divided rhodium metal powder is mixed with concentrated sulfuric acid (97-98%) in a suitable reaction vessel.

-

Heating: The mixture is heated to a specific temperature to control the hydration state of the final product. Heating at 400°C yields anhydrous this compound, while a temperature of 475°C produces the dihydrate (Rh₂(SO₄)₃·2H₂O).[1]

-

Product Isolation: After the reaction is complete, the excess sulfuric acid is carefully removed, and the solid this compound is isolated. The product can be washed with a suitable solvent to remove any residual acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Rhodium metal powder | [1] |

| Reagent | Concentrated sulfuric acid | [1] |

| Reaction Temperature | 400°C (anhydrous) / 475°C (dihydrate) | [1] |

| Reported Product | Anhydrous or dihydrate Rh₂(SO₄)₃ | [1] |

| Yield | >95% (gravimetric analysis) | [3] |

Hydrothermal Synthesis from Rhodium(III) Oxide

Hydrothermal synthesis offers another route to obtain hydrated forms of this compound, starting from rhodium(III) oxide (Rh₂O₃).[3] This method provides good control over the crystallization process.

Experimental Protocol:

-

Dissolution: Rhodium(III) oxide is dissolved in a 20-30% sulfuric acid solution.

-

Reflux: The solution is heated under reflux at temperatures between 80-100°C.

-

Crystallization: Under these conditions, the hexahydrate (Rh₂(SO₄)₃·6H₂O) typically crystallizes out as pink crystals.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Rhodium(III) oxide | [3] |

| Reagent | 20-30% Sulfuric acid | [3] |

| Reaction Temperature | 80-100°C (reflux) | [3] |

| Reported Product | Hexahydrate Rh₂(SO₄)₃·6H₂O | [3] |

Synthesis from Rhodium(III) Chloride

Rhodium(III) chloride is a common starting material in rhodium chemistry and can be converted to this compound. This process often involves the intermediate formation of rhodium(III) hydroxide as described in section 2.1. An alternative approach involves the direct conversion, though this is less commonly detailed in readily available literature. A general pathway would involve the displacement of chloride ions by sulfate ions, likely in an aqueous solution with a source of sulfate ions, followed by crystallization.

Visualization of Historical and Synthetic Pathways

To better illustrate the historical development and the synthetic routes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Historical workflow of the discovery of rhodium by W.H. Wollaston.

Caption: Key synthetic routes to this compound.

Applications in Drug Development and Catalysis

While this compound itself is not typically used directly as a therapeutic agent, it serves as a crucial precursor for the synthesis of various rhodium complexes with significant biological activity.[7] Rhodium(III) complexes, in particular, have garnered attention as potential anticancer agents.[5][6]

The mechanism of action for many of these anticancer rhodium complexes involves their interaction with biological macromolecules. Some complexes have been shown to bind to DNA, interfering with replication and transcription, while others target specific proteins and signaling pathways within cancer cells.[1][5] For instance, certain rhodium complexes have been found to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[8] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[8]

Furthermore, rhodium complexes have been investigated as inhibitors of specific enzymes, such as kinases, that are often dysregulated in cancer.[6] The ability to rationally design rhodium complexes with specific ligands allows for the tuning of their biological activity and selectivity, opening up avenues for the development of targeted cancer therapies.

Caption: Simplified signaling pathway of apoptosis induced by some anticancer rhodium(III) complexes.

Beyond its role in the synthesis of potential pharmaceuticals, this compound is a key component in various catalytic applications. It is used in the preparation of catalysts for a range of organic transformations, including hydrogenation and oxidation reactions.[7] The catalytic activity of rhodium compounds is central to many industrial processes.

Conclusion

From its discovery in the early 19th century to its modern applications in catalysis and as a precursor for potential anticancer agents, rhodium and its compounds, including this compound, have a rich history and a promising future. The synthetic methodologies for this compound have evolved to become more efficient and controlled, providing researchers with a reliable source of this important chemical. The ongoing exploration of the biological activities of rhodium complexes continues to open new frontiers in the development of novel therapeutics. This technical guide provides a foundational understanding of the discovery, synthesis, and applications of this compound, intended to support the innovative work of scientists and researchers in this dynamic field.

References

- 1. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Catalyst & Materials Research [benchchem.com]

- 4. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. KR20080100603A - Process for preparing yellow rhodium sulfate solution - Google Patents [patents.google.com]

- 10. RU2404129C2 - Method of obtaining yellow rhodium sulphate powder - Google Patents [patents.google.com]

Theoretical Insights into the Electronic Structure of Rhodium(III) Sulfate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical understanding of the electronic structure of Rhodium(III) in the presence of sulfate ions. While dedicated theoretical studies on the simple anhydrous or hydrated Rhodium(III) sulfate (Rh₂(SO₄)₃) are not extensively available in peer-reviewed literature, this document synthesizes the current knowledge from experimental studies and analogous computational models of related rhodium compounds. We will explore the complex speciation of Rhodium(III) in sulfate-containing solutions, propose a robust computational methodology for their study based on established theoretical frameworks for rhodium complexes, and present available quantitative data to inform future research. This guide is intended to be a foundational resource for researchers and professionals engaged in the study of rhodium chemistry and its applications.

Introduction: The State of Knowledge on this compound

This compound is an inorganic compound with the formula Rh₂(SO₄)₃. It exists in various hydrated forms and is a key precursor in several catalytic and electroplating processes.[1][2] Despite its industrial importance, a detailed theoretical investigation of the electronic structure of the simple salt is not well-documented in the scientific literature. Experimental studies have shown that in aqueous sulfuric acid solutions, Rhodium(III) does not exist as a simple solvated ion but rather forms a variety of stable dimeric and trimeric sulfate- and hydroxide-bridged complexes.[3] Similarly, solid-state Rhodium(III) sulfates are often composed of these oligomeric complexes.[4]

This guide, therefore, shifts focus from the elusive electronic structure of the monomeric Rh₂(SO₄)₃ to the more experimentally relevant and structurally characterized this compound complexes. By examining the theoretical methodologies applied to other rhodium compounds, we can establish a clear workflow for future computational studies on these complex species.

Speciation of Rhodium(III) in Sulfuric Acid Solutions

Experimental work, primarily using ¹⁰³Rh and ¹⁷O NMR spectroscopy, has been crucial in identifying the stable forms of Rhodium(III) in aged sulfuric acid solutions. The predominant species are not monomeric but rather oligomeric complexes.[3]

The formation of these complexes can be visualized as a series of equilibria in solution, as depicted in the following diagram:

Figure 1. Formation of this compound Complexes in Aqueous Solution.

Proposed Theoretical and Computational Methodology

Based on successful theoretical studies on other rhodium complexes, including oxides, clusters, and organometallics, a robust computational workflow can be proposed for the elucidation of the electronic structure of the aforementioned this compound complexes.[5][6][7][8][9][10] Density Functional Theory (DFT) is the most appropriate and widely used method for such investigations.

A typical computational workflow would involve the following steps:

Figure 2. Proposed Computational Workflow for this compound Complexes.

Experimental Protocols for Computational Studies

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or VASP would be suitable.

Methodology:

-

Functional Selection: Hybrid functionals like B3LYP or PBE0 have shown good agreement with experimental data for rhodium complexes.[8][9] For open-shell species, an unrestricted formalism (e.g., UB3LYP) should be employed.

-

Basis Set Selection: A double-zeta or triple-zeta quality basis set with polarization functions is recommended for the main group elements (S, O, H), such as 6-31G(d,p) or def2-TZVP. For the rhodium atom, a relativistic effective core potential (ECP) and a corresponding basis set (e.g., LANL2DZ or SDD) are essential to account for relativistic effects.

-

Geometry Optimization: The initial structures of the complexes should be optimized without any symmetry constraints to locate the true energy minimum on the potential energy surface.

-

Frequency Analysis: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum (no imaginary frequencies).

-

Solvation Model: To simulate the aqueous environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be included in the calculations.

-

Property Calculations:

-

Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectra.[9]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate NMR chemical shifts, which can then be compared to experimental data.[7]

-

Bonding Analysis: Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can provide insights into the nature of the Rh-O and Rh-S bonds, as well as the charge distribution within the complexes.

-

Available Spectroscopic and Structural Data

While a complete set of theoretical data is pending future studies, experimental investigations have provided valuable quantitative information that can serve as a benchmark for computational models.

Table 1: Selected Experimental Data for Rhodium(III) Complexes

| Parameter | Species | Value | Technique | Reference |

| ¹⁰³Rh NMR Chemical Shift (δ) | [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | 9997.4 ppm | NMR Spectroscopy | [4] |

| ¹⁷O NMR Chemical Shift (δ) | H₂O cis to bridge in [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | -122.2 ppm | NMR Spectroscopy | [4] |

| ¹⁷O NMR Chemical Shift (δ) | H₂O trans to bridge in [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | -130.6 ppm | NMR Spectroscopy | [4] |

| ¹⁷O NMR Chemical Shift (δ) | Bridging OH in [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | -320.1 ppm | NMR Spectroscopy | [4] |

| Rh-O Bond Length (H₂O) | [Rh(H₂O)₅Cl]²⁺ / [Rh(H₂O)₅(NO₃)]²⁺ | 1.993 - 2.075 Å | X-ray Diffraction | [4] |

| Rh-Cl Bond Length | [Rh(H₂O)₅Cl]²⁺ | 2.270 Å | X-ray Diffraction | [4] |

| Rh-O Bond Length (NO₃) | [Rh(H₂O)₅(NO₃)]²⁺ | 1.990 Å | X-ray Diffraction | [4] |

Table 2: Molar Magnetic Susceptibility of Rhodium(III) Compounds

| Compound | Molar Magnetic Susceptibility (χₘ) | Method | Reference |

| RhCl₃ | (-7.5 ± 2.1) × 10⁻⁶ cm³/mol | Gouy Method | [4] |

| Rh₂(SO₄)₃·6H₂O | (-104 ± 5) × 10⁻⁶ cm³/mol | Gouy Method | [4] |

| Rh₂(SO₄)₃·14H₂O | (-149 ± 21) × 10⁻⁶ cm³/mol | Gouy Method | [4] |

The low magnetic moments observed for the rhodium sulfate hydrates are attributed to complex formation rather than exchange demagnetization.[4]

Conclusion and Future Outlook

The electronic structure of this compound is a complex and multifaceted topic, primarily due to the propensity of Rhodium(III) to form stable oligomeric complexes in the presence of sulfate ions. This guide has outlined the current understanding of these species and proposed a detailed computational methodology based on Density Functional Theory to further investigate their electronic properties. The provided experimental data serves as a crucial reference for validating future theoretical models.

Future research should focus on applying the proposed computational workflow to the identified dimeric and trimeric this compound complexes. Such studies would provide valuable insights into the nature of the metal-ligand bonding, the energies of the frontier molecular orbitals, and the interpretation of experimental spectra. A deeper understanding of the electronic structure of these complexes is paramount for the rational design of new rhodium-based catalysts and materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Catalyst & Materials Research [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theoretical Study on the Electronic Structure of Rh2O7+ with Low Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preliminary Investigation of Rhodium(III) Sulfate's Catalytic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the catalytic applications of Rhodium(III) sulfate. While primarily serving as a stable precursor, this compound is instrumental in the in-situ formation of highly active Rh(III) catalytic species. This document outlines its utility in key organic transformations, including C-H activation and the synthesis of nitrogen-containing heterocycles, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying reaction mechanisms.

Core Catalytic Applications

This compound is a versatile precursor for a range of catalytic transformations. Its trivalent rhodium center can act as a Lewis acid or form active catalytic species when coordinated with appropriate ligands.[1] The primary areas of its catalytic utility are in C-H functionalization, oxidation reactions, and hydrogenation.[1]

C-H Olefination

Rhodium(III) catalysts derived from precursors like this compound are highly effective in the ortho-olefination of arenes.[2] This reaction typically proceeds via a chelation-assisted C-H activation mechanism, where a directing group on the aromatic substrate coordinates to the rhodium center, facilitating the activation of a nearby C-H bond.

Table 1: Rhodium(III)-Catalyzed C-H Olefination of N-Nitroso-Directed Arenes [2]

| Entry | Arene Substrate | Alkene Coupling Partner | Product | Yield (%) |

| 1 | N-Nitrosoaniline | Ethyl acrylate | ortho-alkenylated aniline derivative | 95 |

| 2 | N-Nitroso-N-methylaniline | Styrene | ortho-alkenylated N-methylaniline derivative | 88 |

| 3 | N-Nitroso-2-phenylaniline | 1-Octene | ortho-alkenylated 2-phenylaniline derivative | 75 |

| 4 | N-Nitroso-1-naphthylamine | Methyl methacrylate | ortho-alkenylated naphthylamine derivative | 92 |

Synthesis of Nitrogen-Containing Heterocycles

The catalytic activity of Rhodium(III) species extends to the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[3] These reactions often involve a cascade of C-H activation, insertion of an unsaturated partner (like an alkyne or alkene), and subsequent annulation.

Table 2: Rhodium(III)-Catalyzed Synthesis of Isoquinolones [4]

| Entry | N-(pivaloyloxy)benzamide Substrate | Unsaturated Partner | Product | Yield (%) |

| 1 | N-(pivaloyloxy)benzamide | Ethylene | 3,4-dihydroisoquinolone | 96 |

| 2 | 4-Methyl-N-(pivaloyloxy)benzamide | Ethylene | 7-Methyl-3,4-dihydroisoquinolone | 85 |

| 3 | 4-Methoxy-N-(pivaloyloxy)benzamide | Propyne | 7-Methoxy-3-methylisoquinolone | 91 |

| 4 | N-(pivaloyloxy)thiophene-2-carboxamide | Ethylene | Thieno[2,3-c]pyridin-7(6H)-one derivative | 78 |

Experimental Protocols

The following are representative experimental protocols for reactions where this compound can be used as a precursor to the active catalyst. The in-situ formation of the catalytically active species is a common feature.

General Procedure for Rh(III)-Catalyzed C-H Olefination

This protocol is adapted from methodologies developed for Rh(III)-catalyzed C-H olefination reactions.[2]

Materials:

-

This compound hydrate (Rh₂(SO₄)₃·xH₂O)

-

Arene substrate with directing group (e.g., N-nitrosoaniline)

-

Alkene

-

Oxidant (e.g., Cu(OAc)₂)

-

Solvent (e.g., 1,2-dichloroethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the arene substrate (1.0 mmol), the alkene (1.2 mmol), and the oxidant (1.0 mmol).

-

Add this compound hydrate (0.025 mmol, 5 mol % Rh).

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add the solvent (5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of Isoquinolones

This protocol is based on the synthesis of isoquinolone scaffolds via Rh(III)-catalyzed C-H activation.[4]

Materials:

-

This compound hydrate (Rh₂(SO₄)₃·xH₂O)

-

N-(pivaloyloxy)benzamide substrate

-

Unsaturated partner (e.g., ethylene gas)

-

Co-catalyst/additive (e.g., AgSbF₆)

-

Solvent (e.g., trifluoroethanol)

Procedure:

-

In a reaction tube, combine the N-(pivaloyloxy)benzamide substrate (0.2 mmol), this compound hydrate (0.005 mmol, 5 mol % Rh), and the co-catalyst (0.04 mmol).

-

Seal the tube and evacuate and backfill with the gaseous unsaturated partner (e.g., ethylene balloon).

-

Add the degassed solvent (1.0 mL) via syringe.

-

Stir the reaction mixture at room temperature for the required duration (e.g., 16 hours).

-

After the reaction is complete, carefully vent the excess gas.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired isoquinolone product.

Signaling Pathways and Mechanistic Diagrams

The catalytic activity of Rhodium(III) species in C-H functionalization reactions typically proceeds through a well-established catalytic cycle. The following diagrams illustrate the key steps in these transformations.

Rh(III)-Catalyzed C-H Activation and Olefination Cycle

The generally accepted mechanism for Rh(III)-catalyzed C-H olefination involves a series of steps including chelation-assisted C-H activation, migratory insertion of the olefin, and reductive elimination, followed by regeneration of the active catalyst.

Caption: General catalytic cycle for Rh(III)-catalyzed C-H olefination.

Experimental Workflow for Catalyst Screening

A typical workflow for investigating the catalytic activity of this compound involves the preparation of the active catalyst in situ and screening various reaction parameters to optimize the yield and selectivity.

Caption: A logical workflow for screening this compound's catalytic activity.

Conclusion

This compound serves as a valuable and cost-effective precursor for generating active Rh(III) catalysts for a variety of important organic transformations.[1] Its utility in C-H olefination and the synthesis of complex nitrogen-containing heterocycles highlights its significance in modern synthetic chemistry. Further research into the development of specific ligand systems for in-situ catalyst formation from this compound is a promising avenue for expanding its catalytic applications.

References

- 1. Rhodium(III)-catalyzed C-H olefination for the synthesis of ortho-alkenyl phenols using an oxidizing directing group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodium(III)-catalyzed N-nitroso-directed C-H olefination of arenes. High-yield, versatile coupling under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Rhodium(III)-Catalyzed Heterocycle Synthesis and New Approaches to Hig" by Nathaniel Scott Greenwood [elischolar.library.yale.edu]

- 4. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]

An In-depth Technical Guide to the Core Characteristics of Rhodium(III) Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Rhodium(III) sulfate solutions. The information is curated for professionals in research and drug development who utilize rhodium compounds in their work, offering detailed data, experimental protocols, and insights into relevant biological pathways.

Physicochemical Properties

This compound, with the chemical formula Rh₂(SO₄)₃, is a compound of significant interest in catalysis and materials science. In aqueous solutions, it presents as a brownish-red liquid. The properties of these solutions are critical for their application and handling.[1]

Physical Properties

The physical characteristics of this compound solutions are summarized in the table below. These properties are essential for experimental design and process control.

| Property | Value | Notes |

| Appearance | Brownish-red liquid | The color can vary depending on the concentration and the specific aqua-sulfato complexes present in the solution. |

| CAS Number | 10489-46-0 | This number is for the anhydrous salt, which is the solute in the solution.[2] |

| Molecular Formula | Rh₂(SO₄)₃ | |

| Molecular Weight | 494.00 g/mol | For the anhydrous salt.[3] |

| Density | 1.217 g/mL at 25 °C | This value is for a solution with a concentration of approximately 8% in water.[3][4][5] |

| Boiling Point | 99 °C at 101,325 Pa | For an aqueous solution.[2] |

| Vapor Pressure | 21.4 hPa at 20 °C | For an aqueous solution.[2] |

| Solubility | Miscible in water and ethanol | Also miscible in a 3:1 ethanol/water mixture.[2][4][5] One source specifies a solubility of 100 g/L in water, though the temperature is not stated.[6] The tetrahydrate form is described as slightly soluble in water.[7] |

Chemical Properties

The chemical behavior of this compound in solution is largely governed by the coordination chemistry of the Rh(III) ion. In aqueous environments, the rhodium ion is hydrated, and the sulfate ions can act as ligands, forming a variety of aqua-sulfato complexes.

| Property | Description |

| Acidity | Aqueous solutions are acidic due to the hydrolysis of the [Rh(H₂O)₆]³⁺ ion. |

| Stability | The solution is stable under recommended storage conditions (cool, dry place, away from incompatible substances).[8] It is incompatible with bases, halides, and certain organic compounds.[4][5] |

| Reactivity | Reacts with water, which can generate heat.[4][5] Can be used as a precursor to synthesize other rhodium compounds and catalysts.[1] |

| Hydrolysis | The Rh(III) ion undergoes hydrolysis in aqueous solution. The hydrolysis constant (log K) for the reaction Rh³⁺ + H₂O ⇌ RhOH²⁺ + H⁺ is approximately -3.09 ± 0.1.[9] |

| Complex Formation | In sulfuric acid solutions, Rh(III) forms various polynuclear sulfate complexes.[10] |

Applications in Research and Drug Development

This compound is a versatile precursor with numerous applications, particularly in catalysis and as a starting material for the synthesis of biologically active rhodium complexes.[1]

-

Catalysis : It serves as a precursor for homogeneous and heterogeneous catalysts used in a variety of organic transformations, including C-H activation, oxidation, and hydrogenation reactions.[1]

-

Electroplating : Due to its ability to provide a hard, corrosion-resistant, and bright finish, it is used in rhodium plating.

-

Drug Development : Rhodium(III) complexes, often synthesized from precursors like this compound, have shown promise as anticancer agents. These complexes can interact with biological targets and modulate cellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the preparation and analysis of this compound solutions, designed to be practical for a laboratory setting.

Preparation of this compound Solution

There are several methods to prepare this compound solutions, depending on the available starting materials.

Method 1: From Rhodium Metal

This method involves the direct reaction of rhodium metal with sulfuric acid at elevated temperatures.[11]

-

Materials : Rhodium metal powder, concentrated sulfuric acid (98%).

-

Procedure :

-

Carefully add rhodium metal powder to a reaction vessel.

-

Slowly add concentrated sulfuric acid to the rhodium powder.

-

Heat the mixture to 400 °C to produce the anhydrous form.[11] Alternatively, heating to 475 °C can yield the dihydrate.[11]

-

After the reaction is complete, cool the mixture and carefully dilute with deionized water to the desired concentration.

-

Method 2: From Rhodium(III) Chloride

This method involves the conversion of Rhodium(III) chloride to the hydroxide, followed by dissolution in sulfuric acid.[3]

-

Materials : Rhodium(III) chloride hydrate (RhCl₃·xH₂O), ammonia solution, sulfuric acid.

-

Procedure :

-

Dissolve RhCl₃·xH₂O in deionized water.

-

Precipitate rhodium hydroxide by adding ammonia solution until the pH is between 6 and 8.[3]

-

Filter the precipitate and wash thoroughly with deionized water to remove chloride ions.

-

Dissolve the washed rhodium hydroxide in a stoichiometric amount of sulfuric acid. A molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 at a temperature of 5-20 °C can be used.[3]

-

Allow the reaction mixture to stand at room temperature for at least 20 hours to ensure complete dissolution and complex formation.[3]

-

Filter the resulting solution to remove any insoluble impurities.

-

Analytical Procedures

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be used to characterize this compound solutions and study the formation of different complexes. The absorbance spectra are sensitive to the coordination environment of the rhodium ion.

-

Instrumentation : A standard UV-Vis spectrophotometer.

-

Procedure :

-

Prepare a series of dilutions of the this compound solution in deionized water or a suitable buffer.

-

Record the UV-Vis spectra over a wavelength range of approximately 200-800 nm.

-

Changes in the spectra upon addition of other ligands or changes in pH can be used to study complex formation and speciation.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive and accurate method for determining the rhodium concentration in solutions.

-

Instrumentation : An ICP-OES instrument.

-

Sample Preparation :

-

For aqueous solutions with expected rhodium concentrations around 60 mg/L, no further preparation may be necessary.[4]

-

For more concentrated or organic-containing samples, microwave digestion is recommended. A typical procedure involves digesting approximately 0.3 g of the sample with nitric acid in a microwave digestion system.[4]

-

-

Analysis :

-

Calibrate the instrument using a series of rhodium standard solutions.

-

Analyze the prepared sample solution for rhodium content. The use of an internal standard, such as cobalt, can improve accuracy.[13]

-

The rhodium concentration is determined by comparing the emission intensity of the sample to the calibration curve.

-

Safety and Handling

This compound solutions are corrosive and can cause severe skin and eye irritation.[13] It is important to handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

-

Storage : Store in a cool, dry, and well-ventilated place in tightly closed containers.[14] Keep away from incompatible materials such as strong bases and reducing agents.[9]

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[2]

Role in Modulating Signaling Pathways

Rhodium(III) complexes, for which this compound is a key precursor, have been shown to exhibit anticancer activity by modulating critical cellular signaling pathways. Understanding these mechanisms is vital for drug development professionals.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in many cancers. Certain Rhodium(III) complexes have been found to inhibit this pathway.[15] The diagram below illustrates a simplified representation of this inhibition.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell growth and survival, and its constitutive activation is common in many cancers. Rhodium(III) complexes have been developed as potent inhibitors of STAT3 dimerization and phosphorylation.[16] The following diagram illustrates this inhibitory action.

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. RU2404129C2 - Method of obtaining yellow rhodium sulphate powder - Google Patents [patents.google.com]

- 4. This compound | 10489-46-0 [chemicalbook.com]

- 5. This compound – دیجی متریالز [digimaterials.com]

- 6. goldplating.com [goldplating.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. Rhodium(III)_chloride [chemeurope.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. directivepublications.org [directivepublications.org]

- 13. proplate.com [proplate.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Solid Rhodium(III) Sulfate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for solid Rhodium(III) sulfate (Rh₂(SO₄)₃), a compound utilized in catalysis, electroplating, and chemical research.[1] Adherence to these guidelines is critical to ensure personnel safety and proper experimental conduct.

Hazard Identification and Classification

Solid this compound is a hazardous substance that can cause severe skin and eye irritation, and respiratory tract irritation.[2][3] It is classified as a corrosive solid.[3] While this compound itself is not explicitly classified as a carcinogen, water-soluble rhodium compounds have been associated with tumors in laboratory animals, and strong inorganic acid mists containing sulfuric acid (which can be formed from sulfates) are considered carcinogenic.[4][5]

GHS Hazard Statements

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

This compound is typically a reddish-yellow or beige-brown to very dark brown crystalline solid.[6][7] It is highly soluble in water.

| Property | Value | Source |

| Chemical Formula | O₁₂Rh₂S₃ | [8] |

| Molecular Weight | 494.00 g/mol | |

| Appearance | Reddish-yellow to very dark brown powder/solid | [7][9] |

| Density | 1.217 g/cm³ at 25 °C | [1][8] |

| Melting Point | Decomposes at >500°C | [1][8] |

| Solubility | Very soluble in water | [1][8] |

| Odor | Odorless |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Occupational Exposure Limits

| Parameter | Value | Agency |

| TLV (as Rh) | 0.01 mg/m³ | ACGIH[7] |

| PEL (as Rh) | 0.001 mg/m³ | OSHA[7] |

| NIOSH IDLH | 15 mg/m³ | NIOSH[1][8] |

| NIOSH TWA | 1 mg/m³ | NIOSH[1][8] |

Recommended Personal Protective Equipment (PPE)

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if dust is generated.[2][3][4]

-

Hand Protection: Wear chemically resistant protective gloves (e.g., PVC or rubber).[2][4]

-

Eye Protection: Chemical safety goggles or a full-face shield are recommended.[2][3][4]

-

Skin and Body Protection: Wear suitable protective clothing, such as a lab coat or overalls, to prevent skin contact.[2][3][4]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring safety.

Safe Handling Workflow

The following workflow should be followed when handling solid this compound.

Caption: Safe handling workflow for solid this compound.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is 2-8°C. It should be stored away from incompatible materials.[3]

Incompatible Materials

Stability and Reactivity

This compound is stable under normal storage conditions.[3] When heated to decomposition, it can emit toxic gases and acid mists, including sulfur oxides and rhodium compounds.[1] It can react with water to generate heat.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, available data indicates it is an irritant and harmful if swallowed or inhaled.[4]

-

Acute Effects: Causes severe irritation and potential burns to the skin, eyes, and respiratory tract.[2][5] Ingestion can cause severe swelling and damage to the esophagus and stomach.[3]

-

Chronic Effects: Prolonged exposure may lead to skin sensitization.[4] Pregnant women should avoid contact with rhodium salts.[4]

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3] However, water-soluble rhodium compounds have caused tumors in animal studies.[4]

Note on Experimental Protocols: Detailed methodologies for the specific toxicological studies referenced (e.g., animal tumor studies) are not available in the publicly accessible safety data sheets and literature reviewed. Researchers should consult specialized toxicological databases for this information.

First-Aid and Emergency Procedures

Immediate action is required in case of exposure or accidental release.

First-Aid Measures Flowchart

Caption: First-aid procedures for this compound exposure.

Accidental Release Measures

In the event of a spill, the area should be evacuated.[3] Cleanup personnel must wear appropriate PPE, including respiratory protection.[4]

References

- 1. This compound – دیجی متریالز [digimaterials.com]

- 2. goldplating.com [goldplating.com]

- 3. fishersci.com [fishersci.com]

- 4. implats.co.za [implats.co.za]

- 5. products.riogrande.com [products.riogrande.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Rhodium sulfate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. chembk.com [chembk.com]

- 9. This compound anhydrous, powder, ≥99.9% trace metals basis | 10489-46-0 [sigmaaldrich.com]

Methodological & Application

Application Note: Protocol for Preparing a Rhodium(III) Sulfate Electroplating Bath

Audience: Researchers, scientists, and drug development professionals.